molecular formula C8H7BrN2O2 B217870 Morpholinoanthracycline MY5 CAS No. 105026-51-5

Morpholinoanthracycline MY5

货号 B217870
CAS 编号: 105026-51-5
分子量: 553.6 g/mol
InChI 键: PZDDFOVYPMXMLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morpholinoanthracycline MY5 is a novel anthracycline-based drug that has shown promising results in scientific research studies. It is a synthetic analog of the natural anthracycline antibiotic, daunorubicin, and has been designed to overcome some of the limitations of traditional anthracyclines.

作用机制

MY5 exerts its anticancer effects by intercalating into DNA and inhibiting DNA synthesis. It also induces apoptosis, or programmed cell death, in cancer cells. MY5 has been shown to be more effective than traditional anthracyclines in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
MY5 has been shown to have a lower toxicity profile than traditional anthracyclines. It has also been shown to have a longer half-life and a higher bioavailability. MY5 has been shown to induce less cardiotoxicity and nephrotoxicity than traditional anthracyclines.

实验室实验的优点和局限性

The advantages of using MY5 in lab experiments include its efficacy against a variety of cancer cell lines, its lower toxicity profile, and its longer half-life. The limitations of using MY5 in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

未来方向

For MY5 research include studying its efficacy in combination with other anticancer drugs, studying its anti-inflammatory properties in animal models, and optimizing its synthesis method to reduce its cost and increase its availability. MY5 has shown promising results in scientific research studies, and further research is needed to fully understand its potential in the treatment of cancer and inflammatory diseases.

合成方法

The synthesis of MY5 involves the modification of the daunorubicin molecule by the addition of a morpholine ring and a methoxy group at the C-5 position. This modification enhances the drug's stability and reduces its toxicity. The synthesis method of MY5 has been described in detail in various scientific research studies.

科学研究应用

MY5 has been extensively studied for its anticancer properties. It has been shown to be effective against a variety of cancer cell lines, including leukemia, breast, and lung cancer. MY5 has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as arthritis.

属性

CAS 编号

105026-51-5

产品名称

Morpholinoanthracycline MY5

分子式

C8H7BrN2O2

分子量

553.6 g/mol

IUPAC 名称

9-ethyl-4,6,9-trihydroxy-7-(5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl)oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C30H35NO9/c1-3-30(37)13-16-11-18-25(29(36)24-17(27(18)34)5-4-6-20(24)32)28(35)23(16)21(14-30)40-22-12-19(26(33)15(2)39-22)31-7-9-38-10-8-31/h4-6,11,15,19,21-22,26,32-33,35,37H,3,7-10,12-14H2,1-2H3

InChI 键

PZDDFOVYPMXMLL-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

规范 SMILES

CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O

同义词

morpholinoanthracycline MY5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。